molecular formula C20H19NO2 B12974610 2,4-Bis(benzyloxy)aniline

2,4-Bis(benzyloxy)aniline

Cat. No.: B12974610
M. Wt: 305.4 g/mol
InChI Key: CERCZHPDMUUWOV-UHFFFAOYSA-N
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Description

2,4-Bis(benzyloxy)aniline: is an organic compound characterized by the presence of two benzyloxy groups attached to the 2 and 4 positions of an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(benzyloxy)aniline typically involves the reaction of 2,4-dihydroxyaniline with benzyl bromide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups are replaced by benzyloxy groups. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(benzyloxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2,4-Bis(benzyloxy)aniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, derivatives of this compound have been studied for their potential antimicrobial and antioxidant properties. These derivatives can interact with various biological targets, making them candidates for drug development .

Industry: The compound is also used in the development of materials with specific properties, such as polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block in material science .

Mechanism of Action

The mechanism of action of 2,4-Bis(benzyloxy)aniline and its derivatives involves interactions with molecular targets such as enzymes and receptors. For instance, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to cell death. The exact pathways and targets can vary depending on the specific derivative and application .

Comparison with Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)-2-hydroxybenzylidene
  • 4-(Benzyloxy)-2-hydroxybenzylamine

Comparison: 2,4-Bis(benzyloxy)aniline is unique due to the presence of two benzyloxy groups, which provide distinct reactivity and functionalization options compared to similar compounds with only one benzyloxy group. This dual substitution allows for more complex and selective chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2,4-bis(phenylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c21-19-12-11-18(22-14-16-7-3-1-4-8-16)13-20(19)23-15-17-9-5-2-6-10-17/h1-13H,14-15,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERCZHPDMUUWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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